molecular formula C11H7FN2O4 B1395567 1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1018498-97-9

1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B1395567
M. Wt: 250.18 g/mol
InChI Key: DUQRMDICQHLSSL-UHFFFAOYSA-N
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Description

4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It’s also related to 4-Fluorophenylboronic acid, which is used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Synthesis Analysis

There are several methods for synthesizing compounds with 4-fluorophenyl groups. For example, novel organotin (IV) complexes with the formulas [Me 3 Sn (O 2 CCH 2 SeC 6 H 4 F- p)] n (1), [ (Me 2 Sn) 4 (μ 3 -O) 2 (O 2 CCH 2 SeC 6 H 4 F- p) 4] (2), [ n -Bu 3 Sn (O 2 CCH 2 SeC 6 H 4 F- p)] n (3) and [ n -Bu 2 Sn (O 2 CCH 2 SeC 6 H 4 F- p) 2] (4) were designed, synthesized, and characterized .


Molecular Structure Analysis

The molecular structure of compounds with 4-fluorophenyl groups can be analyzed using various methods such as Hirshfeld surface analysis .


Chemical Reactions Analysis

Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are involved in various chemical reactions such as addition reactions, cyclization, and reactions with hydrocarbons and salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with 4-fluorophenyl groups can vary. For example, 4-Fluorophenylboronic acid has a molecular weight of 139.92 .

Safety And Hazards

Safety data sheets indicate that compounds with 4-fluorophenyl groups can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research on compounds with 4-fluorophenyl groups is ongoing. For example, 2- (4-Fluorophenyl)-1H-benzo [d]imidazole has been identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A receptor-positive allosteric modulators .

properties

IUPAC Name

1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQRMDICQHLSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

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